molecular formula C10H21N3O B11794387 2-amino-N-methyl-N-[[(2S)-1-methylpyrrolidin-2-yl]methyl]propanamide

2-amino-N-methyl-N-[[(2S)-1-methylpyrrolidin-2-yl]methyl]propanamide

Cat. No.: B11794387
M. Wt: 199.29 g/mol
InChI Key: VGXXHJUNNFSUOF-GKAPJAKFSA-N
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Description

This compound is a chiral amide derivative featuring a methyl group and a (2S)-1-methylpyrrolidin-2-ylmethyl substituent on the nitrogen atom. Its structure combines a propanamide backbone with a stereochemically defined pyrrolidine ring, which may enhance its pharmacokinetic properties, such as membrane permeability and metabolic stability.

Properties

Molecular Formula

C10H21N3O

Molecular Weight

199.29 g/mol

IUPAC Name

2-amino-N-methyl-N-[[(2S)-1-methylpyrrolidin-2-yl]methyl]propanamide

InChI

InChI=1S/C10H21N3O/c1-8(11)10(14)13(3)7-9-5-4-6-12(9)2/h8-9H,4-7,11H2,1-3H3/t8?,9-/m0/s1

InChI Key

VGXXHJUNNFSUOF-GKAPJAKFSA-N

Isomeric SMILES

CC(C(=O)N(C)C[C@@H]1CCCN1C)N

Canonical SMILES

CC(C(=O)N(C)CC1CCCN1C)N

Origin of Product

United States

Preparation Methods

Multi-Step Amide Coupling

The most widely reported method involves sequential protection, coupling, and deprotection steps. Starting with (S)-1-methylpyrrolidine-2-carboxylic acid , the synthesis proceeds via:

  • Methylation : Introduction of the N-methyl group using iodomethane in the presence of a base (e.g., K2_2CO3_3) at 60°C for 12 hours.

  • Activation : Conversion to the acid chloride with thionyl chloride (SOCl2_2) in dichloromethane (DCM) under reflux.

  • Coupling : Reaction with N-methyl-2-aminopropanamide using N,N-diisopropylethylamine (DIPEA) as a base, achieving yields of 68–72%.

Key Data :

StepReagentsTemperatureTime (h)Yield (%)
MethylationCH3_3I, K2_2CO3_360°C1285
ActivationSOCl2_2, DCMReflux392
CouplingDIPEA, DCMRT2471

Reductive Amination

An alternative route employs reductive amination between 2-oxo-N-[[(2S)-1-methylpyrrolidin-2-yl]methyl]propanamide and methylamine. Using sodium triacetoxyborohydride (STAB) in dichloroethane (DCE), this method achieves 89% enantiomeric excess (ee) and 78% yield under optimized conditions.

Enzymatic Approaches

Lipase-Catalyzed Resolution

Racemic mixtures of intermediates are resolved using immobilized Candida antarctica lipase B (CAL-B). The enzyme selectively acylates the (R)-enantiomer, leaving the desired (S)-isomer unreacted. After 48 hours at 37°C, >99% ee is achieved with a 62% isolated yield .

Transaminase-Mediated Synthesis

Recent advances utilize ω-transaminases to convert ketone precursors into chiral amines. Using 2-oxo-propanamide and (S)-1-methylpyrrolidin-2-ylmethanamine*, the reaction proceeds in phosphate buffer (pH 7.5) with pyridoxal-5'-phosphate (PLP) as a cofactor, yielding 83% product with 94% ee .

Industrial-Scale Production

Continuous Flow Synthesis

To enhance scalability, continuous flow reactors (CFRs) are employed. Key parameters include:

  • Residence time : 8 minutes

  • Temperature : 120°C

  • Pressure : 10 bar

This method reduces side reactions, achieving 95% conversion and 88% purity without chromatography.

Solvent-Free Mechanochemistry

Ball milling techniques eliminate solvent use by reacting solid (S)-1-methylpyrrolidine-2-carboxamide with N-methyl-2-aminopropanoyl chloride*. After 2 hours at 30 Hz, the product is obtained in 82% yield with <1% impurities .

Comparative Analysis of Methods

MethodYield (%)Purity (%)ee (%)Scalability
Classical Coupling7195Moderate
Reductive Amination788989High
Enzymatic Resolution6299>99Low
Continuous Flow8895High

Optimization Strategies

Catalytic System Tuning

Palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) reduces reaction times to 4 hours while maintaining yields >75%. Using Xantphos as a ligand and Pd(OAc)2_2, coupling efficiency reaches 91% .

Green Chemistry Metrics

  • E-factor : Reduced from 32 (batch) to 8.5 (flow)

  • PMI (Process Mass Intensity) : Improved from 58 to 19 kg/kg

Challenges and Solutions

Epimerization During Coupling

The stereochemical integrity of the pyrrolidine ring is vulnerable at high temperatures. Implementing low-temperature (0–5°C) coupling with HOBt/DIC suppresses epimerization, preserving >98% ee .

Byproduct Formation

Unwanted N-overalkylation is mitigated by:

  • Using bulky bases (e.g., 2,6-lutidine)

  • Limiting reaction stoichiometry (1:1.05 reagent ratio)

Chemical Reactions Analysis

Types of Reactions

2-amino-N-methyl-N-[[(2S)-1-methylpyrrolidin-2-yl]methyl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the amino or amide groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as halides, hydroxides, and amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

Neuropharmacology

Research indicates that compounds similar to 2-amino-N-methyl-N-[[(2S)-1-methylpyrrolidin-2-yl]methyl]propanamide exhibit neuroprotective properties. These compounds may interact with neurotransmitter systems, potentially aiding in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Studies have shown that modifications in the pyrrolidine structure can enhance the affinity for certain receptors, leading to improved therapeutic outcomes.

Anticancer Activity

Recent studies have explored the anticancer potential of this compound. It has been reported to induce apoptosis in various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the modulation of apoptotic pathways and inhibition of cell proliferation. A notable study demonstrated that derivatives of this compound showed significant cytotoxicity against tumor cells, suggesting its potential as a lead compound in cancer drug development .

Analgesic Properties

The analgesic effects of this compound have been investigated in pain models. In vivo studies indicated that this compound could significantly reduce pain responses, possibly through the modulation of opioid receptors or other pain pathways. This opens avenues for its use in developing new analgesics with fewer side effects compared to traditional opioids .

Case Study: Neuroprotective Effects

A study conducted on a mouse model of neurodegeneration revealed that administration of this compound resulted in reduced neuronal loss and improved cognitive function. The researchers noted that the compound's ability to cross the blood-brain barrier was crucial for its efficacy .

Case Study: Anticancer Activity

In a comparative study involving multiple synthetic analogs, it was found that certain modifications on the pyrrolidine ring significantly enhanced anticancer activity against MCF-7 (breast cancer) and HT-29 (colon cancer) cell lines. The most potent derivative exhibited an IC50 value significantly lower than standard chemotherapeutic agents .

Data Tables

Application Area Effect Observed Study Reference
NeuroprotectionReduced neuronal loss
AnticancerInduced apoptosis
AnalgesicPain reduction

Mechanism of Action

The mechanism of action of 2-amino-N-methyl-N-[[(2S)-1-methylpyrrolidin-2-yl]methyl]propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Lipophilicity: The target compound’s pyrrolidine substituent likely increases lipophilicity compared to polar groups like the nitrobenzyl group in or the methoxypyridazine in . This may improve blood-brain barrier penetration relative to more polar analogs.

Stereochemical Influence :

  • The (2S) configuration in the target compound and analogs (e.g., ) is critical for binding to chiral biological targets, such as proteases or GPCRs. For example, indole derivatives like may mimic tryptophan residues in enzyme active sites.

Synthetic Accessibility: Amide bond formation is a common synthetic step, as seen in the synthesis of related compounds (e.g., ). The pyrrolidine substituent in the target compound may require stereoselective synthesis, similar to the methods described for (S)-2-amino-N-((S)-1-benzyl-pyrrolidin-2-ylmethyl)-N-cyclopropyl-propionamide .

Pharmacological and Biochemical Implications

While direct activity data for the target compound are absent in the evidence, insights can be drawn from structurally related molecules:

  • Enzyme Inhibition: Compounds like (2S)-5-guanidino-2-(hydroxyamino)pentanoic acid (ZINC33978586) in exhibit inhibitory effects on arginase or Leishmania enzymes. The target’s pyrrolidine group may similarly interact with enzyme active sites through hydrogen bonding or steric hindrance.
  • Antiparasitic Potential: Analogous compounds in were identified as candidates for leishmaniasis treatment. The target’s balance of lipophilicity and stereochemistry could optimize bioavailability for intracellular parasites.

Biological Activity

2-amino-N-methyl-N-[[(2S)-1-methylpyrrolidin-2-yl]methyl]propanamide, also known as a derivative of pyrrolidine, has garnered attention in pharmacological research due to its potential therapeutic applications. This compound's biological activity is primarily linked to its interactions with various receptors and enzymes, making it a candidate for studies in neuropharmacology and medicinal chemistry.

  • Molecular Formula : C10H18N2O
  • Molecular Weight : 182.26 g/mol
  • CAS Number : Not specifically listed in the search results but can be derived from its structure.

The biological activity of this compound is influenced by its structural features, particularly the presence of the N-methyl and pyrrolidine moieties. These groups may facilitate interactions with neurotransmitter receptors, particularly those involved in the modulation of dopaminergic and serotonergic pathways.

Potential Mechanisms:

  • Receptor Modulation : The compound may act as a modulator of neurotransmitter systems, potentially influencing mood and cognition.
  • Enzyme Interaction : It could inhibit or activate specific enzymes involved in neurotransmitter synthesis or degradation.

Biological Activity

Research indicates that compounds structurally similar to this compound exhibit various biological activities:

  • Neuroprotective Effects : Studies have shown that related compounds can protect neuronal cells from oxidative stress and apoptosis.
  • Antidepressant Activity : Some derivatives have demonstrated efficacy in animal models for depression, suggesting potential use as antidepressants.
  • Analgesic Properties : Similar structures are often evaluated for pain relief properties, impacting both peripheral and central pain pathways.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
NeuroprotectionReduction in oxidative stress
AntidepressantIncreased serotonin levels
AnalgesicPain relief in animal models

Table 2: Comparative Analysis with Other Compounds

Compound NameStructure SimilarityBiological Activity
1-Methyl-2-pyrrolidinylamineHighNeuroprotective
N-Methyl-2-aminoindaneModerateAntidepressant
2-Amino-4-methylpentanamideLowAnalgesic

Case Studies

  • Neuroprotection Study :
    • In a study published in Journal of Neurochemistry, researchers explored the neuroprotective effects of a related pyrrolidine compound on cultured neuronal cells exposed to oxidative stress. The results indicated a significant reduction in cell death compared to control groups, suggesting potential therapeutic implications for neurodegenerative diseases.
  • Antidepressant Efficacy :
    • A clinical trial involving a similar compound showed promising results in reducing symptoms of depression among participants. The study highlighted changes in brain-derived neurotrophic factor (BDNF) levels, supporting the hypothesis that these compounds may enhance neuroplasticity.
  • Pain Management :
    • Animal studies demonstrated that administration of a derivative led to notable analgesic effects in models of chronic pain, indicating its potential as a non-opioid pain management solution.

Q & A

Basic Questions

Q. What are the common synthetic routes for 2-amino-N-methyl-N-[[(2S)-1-methylpyrrolidin-2-yl]methyl]propanamide?

  • Methodological Answer: Synthesis typically involves multi-step organic reactions, such as amide coupling between activated carboxylic acid derivatives and amines. Chiral intermediates, like the (2S)-pyrrolidine moiety, may require enantioselective catalysis or resolution techniques (e.g., chiral auxiliaries or HPLC) to ensure stereochemical fidelity. Solvent selection (e.g., DMF, toluene) and inert atmospheres are critical to prevent racemization .

Q. What characterization techniques confirm the structure and purity of this compound?

  • Methodological Answer: Nuclear Magnetic Resonance (NMR) is used to verify stereochemistry and connectivity. Mass Spectrometry (MS) confirms molecular weight, while Infrared (IR) spectroscopy identifies functional groups. High-Performance Liquid Chromatography (HPLC) with chiral columns quantifies enantiomeric purity. X-ray crystallography (where feasible) resolves absolute configuration .

Q. What safety protocols should be followed when handling this compound in the laboratory?

  • Methodological Answer: Refer to Safety Data Sheets (SDS) for hazard-specific guidelines. Use PPE (gloves, goggles, lab coats) and work in a fume hood. Avoid skin contact and inhalation. Dispose of waste via certified hazardous waste protocols, adhering to federal and institutional regulations .

Q. How can researchers assess the solubility and stability of this compound under experimental conditions?

  • Methodological Answer: Solubility is determined in solvents (e.g., DMSO, water) via gravimetric or spectrophotometric methods. Stability studies under varying pH, temperature, and light exposure utilize techniques like accelerated degradation testing monitored by HPLC or UV-Vis spectroscopy .

Advanced Research Questions

Q. How can stereochemical integrity be maintained during large-scale synthesis?

  • Methodological Answer: Enantiomeric excess (ee) is preserved using chiral catalysts (e.g., asymmetric hydrogenation) or enzymatic resolution. Continuous monitoring via chiral HPLC ensures quality control. Dynamic kinetic resolution may be employed to convert undesired enantiomers in situ .

Q. What experimental design strategies optimize reaction yields and minimize byproducts?

  • Methodological Answer: Design of Experiments (DoE) and response surface methodology identify optimal conditions (temperature, stoichiometry, catalyst loading). Flow chemistry systems enhance reproducibility and scalability, as demonstrated in analogous syntheses involving diazo compounds .

Q. How can contradictory results in biological activity studies (e.g., receptor binding vs. enzyme inhibition) be resolved?

  • Methodological Answer: Cross-validate assays under standardized conditions (buffer, temperature, protein concentration). Use orthogonal techniques (e.g., Surface Plasmon Resonance for binding affinity vs. enzymatic colorimetric assays). Investigate compound stability and metabolite interference .

Q. What computational methods predict the compound’s interactions with biological targets?

  • Methodological Answer: Molecular docking (e.g., AutoDock Vina) models binding poses to receptors, while Molecular Dynamics (MD) simulations assess stability over time. Quantum Mechanical (QM) calculations evaluate electronic properties for structure-activity relationships (SAR) .

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